N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide
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Description
“N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide” is a compound that has been studied in the context of its potential inhibitory effects on human SIRT3, a member of the sirtuin family of NAD+ dependent deacetylases . These proteins are considered potential targets for metabolic, inflammatory, oncologic, and neurodegenerative disorders .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones, which is a core structure in the compound, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis
The molecular structure of this compound is complex, with a thieno[3,2-d]pyrimidin-4-yl group attached to a piperidin-3-yl group, which is further attached to a cyclopropanesulfonamide group. The compound’s structure was determined through X-ray diffraction .Mechanism of Action
Target of Action
The primary target of N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
The compound acts as an ATP-competitive inhibitor, selectively inhibiting PKB over the closely related kinase PKA . It binds to the active site of PKB, preventing the binding of ATP, and thus inhibiting the kinase’s activity .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation by phosphorylation . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound has been optimized for oral bioavailability . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound has a significant antitumor effect.
Future Directions
Properties
IUPAC Name |
N-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c19-22(20,11-3-4-11)17-10-2-1-6-18(8-10)14-13-12(5-7-21-13)15-9-16-14/h5,7,9-11,17H,1-4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKPZAOFFLEFKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2SC=C3)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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